Osteogenic Growth Peptide, OGP

Description

BenchChem offers high-quality Osteogenic Growth Peptide, OGP suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Osteogenic Growth Peptide, OGP including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

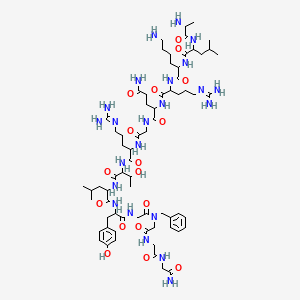

Molecular Formula |

C68H111N23O17 |

|---|---|

Molecular Weight |

1522.8 g/mol |

IUPAC Name |

2-[[2-[[6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[2-[[1-[[1-[[1-[[1-[[2-[[2-[[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]amino]-2-oxoethyl]-benzylamino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]pentanediamide |

InChI |

InChI=1S/C68H111N23O17/c1-37(2)28-48(87-58(100)39(5)70)64(106)85-45(16-10-11-25-69)61(103)84-46(18-13-27-78-68(75)76)62(104)86-47(23-24-51(71)94)59(101)81-33-54(97)83-44(17-12-26-77-67(73)74)63(105)90-57(40(6)92)66(108)89-49(29-38(3)4)65(107)88-50(30-41-19-21-43(93)22-20-41)60(102)82-34-56(99)91(35-42-14-8-7-9-15-42)36-55(98)80-32-53(96)79-31-52(72)95/h7-9,14-15,19-22,37-40,44-50,57,92-93H,10-13,16-18,23-36,69-70H2,1-6H3,(H2,71,94)(H2,72,95)(H,79,96)(H,80,98)(H,81,101)(H,82,102)(H,83,97)(H,84,103)(H,85,106)(H,86,104)(H,87,100)(H,88,107)(H,89,108)(H,90,105)(H4,73,74,77)(H4,75,76,78) |

InChI Key |

VRKPPIPKNYFMND-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)N(CC2=CC=CC=C2)CC(=O)NCC(=O)NCC(=O)N)NC(=O)C(C)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Function of Osteogenic Growth Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteogenic Growth Peptide (OGP) is a naturally occurring peptide that has garnered significant interest for its roles in bone formation and hematopoiesis.[1][2] This technical guide provides a comprehensive overview of the discovery, structure, function, and signaling mechanisms of OGP and its biologically active C-terminal fragment, OGP(10-14). The content herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development in the fields of bone biology and regenerative medicine.

Discovery and Structure of Osteogenic Growth Peptide

Osteogenic Growth Peptide was first identified in regenerating rat bone marrow.[3] It is a 14-amino acid peptide with a primary structure identical to the C-terminus of histone H4.[4] The sequence of OGP is highly conserved across species, including humans, rats, and mice, indicating its biological importance.[5] In human serum, OGP is found in micromolar concentrations, predominantly in a complex with an OGP-binding protein (OGPBP).[1][5]

The biologically active portion of OGP has been identified as its C-terminal pentapeptide, designated OGP(10-14), with the amino acid sequence Tyr-Gly-Phe-Gly-Gly.[1] This fragment retains the full spectrum of OGP's biological activities and is responsible for binding to its receptor and initiating intracellular signaling.[1][6]

Biological Functions of Osteogenic Growth Peptide

OGP and its active fragment, OGP(10-14), exhibit a range of biological functions, primarily centered on osteogenesis and hematopoiesis.

Osteogenic Effects

OGP has been demonstrated to be a potent stimulator of bone formation. In vitro studies have shown that OGP can regulate the proliferation and differentiation of osteoblastic and bone marrow stromal cells.[1][6] It has been observed to increase alkaline phosphatase (ALP) activity, a key marker of osteoblast differentiation, and to promote matrix mineralization.[1][6] In vivo studies in animal models have confirmed these osteogenic properties, showing that systemic administration of OGP can increase bone formation, enhance trabecular bone density, and accelerate fracture healing.[1][7] Furthermore, OGP has been shown to reverse ovariectomy-induced bone loss in mice.

Hematopoietic Effects

In addition to its role in bone formation, OGP also influences hematopoiesis. It has been shown to enhance hematopoiesis both in vitro and in vivo.[1] The hematopoietic effects of OGP are thought to be secondary to its primary action on the bone marrow stroma.[1]

Quantitative Data on the Effects of OGP and OGP(10-14)

The following tables summarize the quantitative data from various studies on the effects of OGP and OGP(10-14) on osteoblast proliferation and alkaline phosphatase activity.

Table 1: Effect of OGP and OGP(10-14) on Osteoblast Proliferation

| Cell Line | Peptide | Concentration (M) | Effect on Proliferation | Reference |

| MC3T3-E1 | OGP | 10⁻¹³ | Peak increase in cell number | [8] |

| Primary Human Osteoblasts (hOB) | OGP(10-14) | 10⁻¹² | Ideal concentration for stimulation | [8] |

| Primary Human Osteoblasts (hOB) | OGP(10-14) | 10⁻⁹ | Significant increase (+35%) |

Table 2: Effect of OGP and OGP(10-14) on Alkaline Phosphatase (ALP) Activity

| Cell Line | Peptide | Concentration (M) | Effect on ALP Activity | Reference |

| MC3T3-E1 | OGP | 10⁻¹³ | Modest inhibition | [8] |

| Primary Human Osteoblasts (hOB) | OGP(10-14) | 10⁻⁹ | Significant increase (+60%) |

Signaling Pathways of Osteogenic Growth Peptide

The biological effects of OGP are mediated through specific signaling pathways. Recent research has identified the cannabinoid receptor type 2 (CB2) as a receptor for OGP.[9] The binding of OGP to the CB2 receptor initiates a cascade of intracellular events.

G-protein and MAP Kinase Pathway

OGP(10-14) activates an intracellular Gi-protein-MAP kinase signaling pathway.[1][6] In MC3T3-E1 osteoblastic cells, OGP(10-14) induces the rapid phosphorylation of Extracellular signal-regulated kinases 1/2 (ERK1/2).[8] This leads to increased expression and activation of MAPKAPK2 and enhanced transcriptional activity of the CREB transcription factor, ultimately resulting in cell proliferation.[8]

RhoA/TGF-β1/SFK Pathway

In some cell types, such as the M07-e hematopoietic cell line, OGP(10-14) has been shown to induce differentiation through a RhoA/TGF-β1/Src family kinases (SFKs) signaling pathway.[5] In this pathway, OGP(10-14) activates RhoA, which in turn increases the expression of TGF-β1.[5] This leads to the inhibition of Src kinases, promoting cell differentiation.[5]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of OGP.

Cell Proliferation Assay (MTT Assay)

This protocol is adapted for assessing the effect of OGP on the proliferation of osteoblastic cell lines such as MC3T3-E1.

Materials:

-

MC3T3-E1 cells

-

Alpha-MEM (Minimum Essential Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Osteogenic Growth Peptide (OGP) or OGP(10-14)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed MC3T3-E1 cells in a 96-well plate at a density of 8,000 cells/cm² in 100 µL of complete medium.[8]

-

Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

After 24 hours, replace the medium with serum-free medium and incubate for another 24 hours to synchronize the cells.

-

Prepare serial dilutions of OGP or OGP(10-14) in serum-free medium at the desired concentrations (e.g., 10⁻¹⁴ M to 10⁻⁸ M).

-

Remove the synchronization medium and add 100 µL of the prepared OGP solutions to the respective wells. Include a control group with serum-free medium only.

-

Incubate the cells for 48 hours at 37°C and 5% CO₂.[8]

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT from the wells.

-

Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell proliferation as a percentage of the control group.

Alkaline Phosphatase (ALP) Activity Assay

This protocol is designed to measure the effect of OGP on the differentiation of osteoblasts by quantifying ALP activity.

Materials:

-

Osteoblastic cells (e.g., primary human osteoblasts or MC3T3-E1)

-

Osteogenic differentiation medium (complete medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate)

-

Osteogenic Growth Peptide (OGP) or OGP(10-14)

-

p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution

-

ALP assay buffer (e.g., 0.1 M glycine, 1 mM MgCl₂, pH 10.5)

-

0.1 M NaOH

-

Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed osteoblastic cells in a 96-well plate at a density of 5 x 10⁴ cells/cm² in complete medium.[8]

-

Once the cells reach confluence, replace the complete medium with osteogenic differentiation medium containing various concentrations of OGP or OGP(10-14) (e.g., 10⁻¹³ M to 10⁻⁸ M).[8]

-

Culture the cells for 7 to 14 days, changing the medium every 2-3 days.

-

After the culture period, wash the cells twice with PBS.

-

Lyse the cells by adding 100 µL of cell lysis buffer to each well and incubating for 10 minutes at room temperature with gentle shaking.

-

Transfer 50 µL of the cell lysate from each well to a new 96-well plate.

-

Add 50 µL of pNPP substrate solution to each well.

-

Incubate the plate at 37°C for 15-30 minutes, or until a yellow color develops.

-

Stop the reaction by adding 50 µL of 0.1 M NaOH to each well.

-

Measure the absorbance at 405 nm using a microplate reader.[10]

-

Normalize the ALP activity to the total protein content of each sample, which can be determined using a BCA protein assay kit.

In Vivo Ovariectomy-Induced Bone Loss Model

This protocol describes a common in vivo model to assess the efficacy of OGP in preventing or rescuing estrogen deficiency-induced bone loss.

Materials:

-

Female mice (e.g., C57BL/6, 8-10 weeks old)

-

Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)

-

Surgical instruments

-

Sutures or wound clips

-

Osteogenic Growth Peptide (OGP)

-

Vehicle control (e.g., saline)

-

Micro-computed tomography (µCT) scanner

Procedure:

-

Acclimatize the mice for at least one week before the procedure.

-

Perform bilateral ovariectomy (OVX) on the experimental group and a sham surgery on the control group under anesthesia. For the sham surgery, the ovaries are located but not removed.

-

Allow the mice to recover for a period of 2-4 weeks to allow for the onset of bone loss.

-

Initiate treatment with OGP or vehicle control. Administration can be via subcutaneous injection or osmotic pumps for continuous delivery. A typical dosage might be in the range of 1-10 µg/kg/day.

-

Continue the treatment for a period of 4-8 weeks.

-

At the end of the treatment period, euthanize the mice and harvest the femurs or tibias.

-

Analyze the bone microarchitecture of the harvested bones using a µCT scanner. Key parameters to measure include bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).

-

Compare the bone parameters between the OVX-vehicle, OVX-OGP, and sham control groups to determine the effect of OGP on bone loss.

Conclusion

Osteogenic Growth Peptide and its active fragment OGP(10-14) are significant regulators of bone formation and hematopoiesis. Their ability to stimulate osteoblast proliferation and differentiation, both in vitro and in vivo, makes them promising candidates for therapeutic applications in conditions such as osteoporosis and fracture healing. The elucidation of their signaling pathways, primarily through the CB2 receptor and downstream effectors like ERK1/2 and RhoA, provides a foundation for the rational design of novel anabolic agents for bone regeneration. The detailed experimental protocols provided in this guide offer a standardized approach for researchers to further investigate the biological functions and therapeutic potential of this intriguing peptide.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Isolation of osteogenic growth peptide from osteoblastic MC3T3 E1 cell cultures and demonstration of osteogenic growth peptide binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The small peptide OGP(10-14) reduces proliferation and induces differentiation of TPO-primed M07-e cells through RhoA/TGFbeta1/SFK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Osteogenic growth peptide enhances the rate of fracture healing in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of Osteoblast Differentiation and Iron Content in MC3T3-E1 Cells by Static Magnetic Field with Different Intensities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluating Bone Fracture Healing in a Rabbit Model Using Doppler Imaging Modes, Shear Wave Elastography, X‐Ray, and Dual‐Energy X‐Ray Absorptiometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. drmillett.com [drmillett.com]

The Role of Osteogenic Growth Peptide C-terminal Pentapeptide (OGP(10-14)) in Osteogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osteogenic Growth Peptide (OGP) is a naturally occurring 14-amino acid peptide that plays a significant role in bone formation and hematopoietic regulation. Its biological activity is primarily attributed to its C-terminal pentapeptide fragment, OGP(10-14), with the sequence Tyr-Gly-Phe-Gly-Gly. This technical guide provides an in-depth analysis of the role of OGP(10-14) in osteogenesis, focusing on its molecular mechanisms, effects on osteoblastic proliferation and differentiation, and methodologies for its study. Quantitative data from various in vitro studies are summarized, and detailed protocols for key experimental assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using the Graphviz DOT language to offer a clear and comprehensive understanding of the subject.

Introduction

Bone regeneration is a complex physiological process involving the coordinated action of various growth factors and signaling molecules that regulate the proliferation and differentiation of osteoprogenitor cells.[1] Osteogenic Growth Peptide (OGP) and its biologically active C-terminal pentapeptide, OGP(10-14), have emerged as potent stimulators of osteogenesis.[2][3] OGP(10-14) has been shown to enhance the proliferation of osteoblastic cells, increase alkaline phosphatase (ALP) activity, and promote matrix mineralization, making it a molecule of significant interest for bone tissue engineering and therapeutic applications for bone-related disorders.[2][4] This guide delves into the core aspects of OGP(10-14)'s function in bone formation.

Molecular Mechanism of Action: Signaling Pathways

OGP(10-14) exerts its effects on osteoblastic cells primarily through a G-protein coupled receptor, activating an intracellular Gi-protein-MAP kinase signaling cascade.[1][5][6] This pathway is central to its mitogenic and differentiation-inducing activities.

The binding of OGP(10-14) to its putative receptor on the osteoblast cell surface triggers the activation of a pertussis toxin-sensitive Gi protein.[6] This leads to the rapid phosphorylation and activation of the Extracellular signal-regulated kinases 1/2 (ERK1/2), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway.[7][8] The activation of the MAPK cascade ultimately results in the regulation of transcription factors that control the expression of genes involved in cell proliferation and osteogenic differentiation.[4][7]

Quantitative Data on the Effects of OGP(10-14) in Osteogenesis

The following tables summarize the quantitative effects of OGP(10-14) on key osteogenic parameters as reported in the literature. These tables are intended to provide a comparative overview for researchers.

| Table 1: Effect of OGP(10-14) on Osteoblast Proliferation | |||

| Cell Type | Concentration | Effect | Reference |

| Primary Human Osteoblasts (hOB) | 10-12 M | +35% increase in proliferation | [9] |

| MC3T3-E1 | 10-13 M | Peak increase in cell number | [4] |

| Human Periodontal Ligament Stem Cells (hPDLSCs) | 0.01 nM | Optimal for proliferation | [5] |

| Table 2: Effect of OGP(10-14) on Alkaline Phosphatase (ALP) Activity | |||

| Cell Type | Concentration | Effect | Reference |

| Primary Human Osteoblasts (hOB) | 10-9 M | +60% increase in ALP activity | [9] |

| Rat Bone Marrow Mesenchymal Stem Cells (MSCs) | Not specified | Increased ALP activity | [10] |

| MC3T3-E1 | 10-13 M | Modest inhibition of ALP activity | [4] |

| Table 3: Effect of OGP(10-14) on Matrix Mineralization | |||

| Cell Type | Concentration | Effect | Reference |

| Primary Human Osteoblasts (hOB) | 10-9 M | +49% increase in mineralized nodule formation | [9] |

| Rat Bone Marrow Mesenchymal Stem Cells (MSCs) | Not specified | Increased mineralized nodule formation | [10] |

| Human Periodontal Ligament Stem Cells (hPDLSCs) | 0.01, 0.1, 1 nM | Superior capability in increasing mineralization | [5] |

Experimental Protocols

Detailed methodologies for key in vitro assays used to evaluate the osteogenic potential of OGP(10-14) are provided below.

Cell Culture of Osteoblastic Cells (e.g., MC3T3-E1)

-

Cell Seeding: Seed MC3T3-E1 cells in a suitable culture vessel (e.g., 96-well plate for proliferation assays, 12-well or 24-well plates for differentiation assays) at an appropriate density.[11]

-

Culture Medium: Culture the cells in alpha-Minimum Essential Medium (α-MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Osteogenic Induction: For differentiation studies, switch to an osteogenic induction medium containing ascorbic acid (e.g., 200 μM) and β-glycerophosphate (e.g., 8 mM) after the cells reach confluence.[12]

-

Treatment: Add OGP(10-14) at various concentrations to the culture medium. Include a vehicle control group.

Alkaline Phosphatase (ALP) Activity Assay

This colorimetric assay is a widely recognized early marker for osteoblast differentiation.[13]

-

Cell Lysis: After the desired treatment period (e.g., 7-14 days of osteogenic induction), wash the cells with Phosphate-Buffered Saline (PBS). Lyse the cells using a lysis buffer (e.g., 0.1% Triton X-100).[12]

-

Protein Quantification: Determine the total protein content of the cell lysates using a standard protein assay (e.g., BCA assay) to normalize the ALP activity.[12]

-

Enzymatic Reaction: Incubate a portion of the normalized cell lysate with a p-nitrophenyl phosphate (B84403) (pNPP) substrate solution in an alkaline buffer (e.g., 0.1 M sodium bicarbonate-carbonate buffer, pH 10) at 37°C for 30 minutes.[12]

-

Stop Reaction: Stop the reaction by adding NaOH (e.g., 1.5 M).[12]

-

Absorbance Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.[12]

-

Calculation: Calculate the ALP activity and express it as units per milligram of total protein.

Alizarin Red S (ARS) Staining for Matrix Mineralization

ARS staining is used to visualize and quantify calcium deposits, a hallmark of late-stage osteoblast differentiation and matrix mineralization.[14][15]

-

Cell Fixation: After an extended culture period in osteogenic medium (e.g., 14-21 days), wash the cells with PBS and fix them with 4% paraformaldehyde or 10% buffered formalin for 10-30 minutes at room temperature.[15]

-

Washing: Gently wash the fixed cells with distilled water.[14]

-

Staining: Add 40 mM Alizarin Red S solution (pH 4.1-4.3) to each well, ensuring the cell monolayer is completely covered. Incubate for 5-20 minutes at room temperature.[15]

-

Rinsing: Carefully aspirate the staining solution and rinse the wells multiple times with distilled water until the rinse water is clear.[15]

-

Visualization: Visualize the orange-red mineralized nodules under a light microscope.

-

Quantification (Optional):

-

To quantify the staining, add a solution of 10% acetic acid or 10% cetylpyridinium (B1207926) chloride to each well and incubate with shaking to elute the stain.[16]

-

Transfer the supernatant to a new tube, neutralize the pH to 4.1-4.5 with ammonium (B1175870) hydroxide.[16]

-

Conclusion

The C-terminal pentapeptide of Osteogenic Growth Peptide, OGP(10-14), is a potent regulator of osteogenesis. Its ability to stimulate osteoblast proliferation and differentiation through the Gi-protein-MAPK signaling pathway underscores its potential as a therapeutic agent for promoting bone regeneration and treating bone-related pathologies. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and professionals in the field of bone biology and drug development, facilitating further investigation into the promising osteogenic properties of OGP(10-14).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alkaline phosphatase activity [bio-protocol.org]

- 4. Role of Osteogenic Growth Peptide (OGP) and OGP(10–14) in Bone Regeneration: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Osteogenic growth peptide enhances osteogenic differentiation of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitogenic G(i) protein-MAP kinase signaling cascade in MC3T3-E1 osteogenic cells: activation by C-terminal pentapeptide of osteogenic growth peptide [OGP(10-14)] and attenuation of activation by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of Osteogenic Growth Peptide (OGP) and OGP(10–14) in Bone Regeneration: A Review [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Osteogenic growth peptide effects on primary human osteoblast cultures: potential relevance for the treatment of glucocorticoid-induced osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Osteogenic growth peptide C-terminal pentapeptide [OGP(10-14)] acts on rat bone marrow mesenchymal stem cells to promote differentiation to osteoblasts and to inhibit differentiation to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Osteoblast differentiation by alkaline phosphatase activity (ALP) assay [bio-protocol.org]

- 13. drmillett.com [drmillett.com]

- 14. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 15. Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts [jove.com]

- 16. researchgate.net [researchgate.net]

- 17. oricellbio.com [oricellbio.com]

The Synthesis and Biological Activity of OGP(10-14): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osteogenic Growth Peptide (OGP) is a naturally occurring 14-amino acid peptide identical to the C-terminus of histone H4, playing a significant role in bone turnover and hematopoiesis.[1][2] Its biological activity is primarily attributed to its C-terminal pentapeptide fragment, OGP(10-14), with the sequence Tyr-Gly-Phe-Gly-Gly.[3][4] This fragment is considered the minimal sequence that retains the full proliferative and osteogenic activity of the parent peptide and is likely its physiologically active form.[4][5] OGP(10-14) has been shown to be a potent mitogen for osteoblastic and fibroblastic cells, stimulating their proliferation, differentiation, and matrix mineralization.[6][7] Furthermore, it exhibits significant activity in regulating hematopoiesis.[8] This technical guide provides a comprehensive overview of the synthesis of OGP(10-14), its diverse biological activities with a focus on osteogenesis and hematopoiesis, and the underlying signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Synthesis of OGP(10-14)

The synthesis of OGP(10-14) can be achieved through several methods, each with its own advantages.

-

Solid-Phase Peptide Synthesis (SPPS): This is a standard and widely used method for peptide synthesis. The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support.[9][10]

-

Solution-Phase Synthesis (Fragment Coupling): For larger-scale synthesis, a solution-phase approach using a "3 + 2" fragment coupling strategy has been successfully employed to produce kilogram quantities of OGP(10-14).[11][12] This method involves the synthesis of a tripeptide and a dipeptide fragment, which are then coupled in solution.[11]

-

Enzymatic Synthesis: A precursor of OGP(10-14) has been synthesized using immobilized proteases as catalysts in organic solvents. This method offers the potential for a more environmentally friendly and specific synthesis.[13]

-

Photochemical Synthesis: An innovative, all-photochemical approach for the synthesis of an OGP(10-14) precursor has been developed.[10][14] This technique utilizes photolabile protecting groups and photochemical activation for amide bond formation, offering a high degree of control over the reaction.[10]

Biological Activity of OGP(10-14)

OGP(10-14) exhibits a range of biological activities, primarily centered on bone formation and the regulation of the hematopoietic system.

Osteogenic Activity

OGP(10-14) plays a crucial role in bone regeneration by stimulating the key functions of osteoblastic lineage cells.[6][7]

-

Stimulation of Proliferation and Differentiation: The peptide is a potent mitogen for osteoblastic cells, such as MC3T3-E1, and marrow stromal cells.[1][6] It also promotes the differentiation of mesenchymal stem cells into osteoblasts while concurrently inhibiting their differentiation into adipocytes.[15]

-

Enhancement of Alkaline Phosphatase (ALP) Activity: Increased ALP activity is a marker of osteoblast differentiation and functional activity. OGP(10-14) has been shown to significantly increase ALP activity in osteoblastic cells.[6][15]

-

Matrix Mineralization: OGP(10-14) promotes the mineralization of the extracellular matrix, a critical final step in bone formation.[6][15]

The osteogenic effects of OGP(10-14) have also been demonstrated in vivo, where it has been shown to have a stronger osteogenic effect than the full-length OGP in a mouse model of ovariectomy-induced bone loss.[6]

Hematopoietic Activity

In addition to its effects on bone, OGP(10-14) has significant regulatory effects on hematopoiesis.[8] It has been shown to enhance hematopoiesis-affecting stem progenitors.[8][16] Interestingly, while promoting the healthy hematopoietic system, it can also reduce the proliferation and induce the differentiation of certain hematological tumor cell lines, such as TPO-primed M07-e megakaryoblastic cells.[8][16]

Signaling Pathways

The biological effects of OGP(10-14) are mediated through specific intracellular signaling cascades.

Mitogen-Activated Protein Kinase (MAPK) Pathway in Osteoblasts

In osteogenic cells, OGP(10-14) activates a Gi protein-coupled receptor, which in turn triggers the MAP kinase signaling cascade.[1][2] This leads to the rapid phosphorylation of Extracellular signal-regulated kinases 1/2 (ERK1/2).[4] The activation of the ERK1/2 pathway is crucial for the mitogenic effects of OGP(10-14), stimulating DNA synthesis and cell proliferation.[1][2] The stimulation of this pathway by OGP(10-14) can be abrogated by pertussis toxin, a Gi protein inhibitor.[1][2]

RhoA/TGFβ1/SFK Pathway in Hematopoietic Cells

In the context of hematopoiesis, particularly in TPO-primed M07-e cells, OGP(10-14) has been shown to act through a different signaling pathway. It induces cell differentiation by activating RhoA and increasing the expression of TGFβ1, while acting as an inhibitor of Src family kinases (SFKs).[8][16] This pathway ultimately leads to a reduction in cell proliferation and the promotion of differentiation.[16][17]

Quantitative Data Summary

The biological effects of OGP(10-14) are concentration-dependent. The following tables summarize the effective concentrations for its key activities.

Table 1: Osteogenic Activity of OGP(10-14)

| Biological Effect | Cell Type | Effective Concentration | Reference |

| Stimulation of Proliferation | Human Osteoblasts (hOB) | 10-12 M | [6] |

| Stimulation of Bone Formation and Mineralization | Human Osteoblasts (hOB) | 10-9 M | [6] |

| Inhibition of Apoptosis | Human Osteoblasts (hOB) | 10-9 M | [4] |

| Increase in ALP Activity | Bovine Marrow Mesenchymal Stromal Cells | 10-9 M | [18] |

| Increase in BGP Production | Bovine Marrow Mesenchymal Stromal Cells | 10-9 M | [18] |

| Increase in Mineralization | Bovine Marrow Mesenchymal Stromal Cells | 10-9 M | [18] |

Table 2: Hematopoietic Activity of OGP(10-14)

| Biological Effect | Cell Type | Effective Concentration | Reference |

| Reduction of Proliferation & Induction of Differentiation | TPO-primed M07-e cells | Not specified | [8][16] |

| Enhancement of Hematopoiesis-affecting Stem Progenitors | In vitro and in vivo models | Not specified | [8] |

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of OGP(10-14) on the proliferation of osteoblastic cells.[19][20]

-

Cell Seeding: Seed osteoblastic cells (e.g., MC3T3-E1) in a 96-well plate at a suitable density and allow them to attach overnight.[19]

-

Treatment: Replace the culture medium with fresh medium containing various concentrations of OGP(10-14) (e.g., 10-13 M to 10-7 M). Include a vehicle-only control.[19]

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[19]

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.[20]

-

Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[19]

Alkaline Phosphatase (ALP) Activity Assay

This assay measures the functional activity of osteoblasts following treatment with OGP(10-14).[18]

-

Cell Culture: Plate cells (e.g., bovine marrow mesenchymal stromal cells) in 24-well plates in standard growth medium.[18]

-

Treatment: Supplement the medium with OGP(10-14) at various concentrations (e.g., 10-11, 10-9, 10-7 M) or a vehicle control for a period of 14 days. Change the medium every 3-4 days.[18]

-

Cell Lysis: After the treatment period, wash the cells with PBS and lyse them to release intracellular enzymes.

-

Enzymatic Reaction: Add a p-nitrophenyl phosphate (B84403) (pNPP) substrate solution to the cell lysate. ALP will hydrolyze pNPP to p-nitrophenol, which is yellow.

-

Quantification: Stop the reaction and measure the absorbance of the yellow product at 405 nm. The amount of p-nitrophenol produced is proportional to the ALP activity.

-

Normalization: Normalize the ALP activity to the total protein content in each sample, which can be determined using a standard protein assay (e.g., Bradford assay).

Mineralization Assay (Alizarin Red Staining)

This assay visualizes and quantifies the mineralized matrix deposition by osteoblasts.

-

Cell Culture and Treatment: Culture and treat the cells with OGP(10-14) as described for the ALP activity assay, typically for a longer period (e.g., 21 days) to allow for matrix mineralization.

-

Fixation: After the culture period, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Staining: Stain the fixed cells with Alizarin Red S solution, which binds to calcium deposits in the mineralized matrix, staining them red.

-

Washing: Wash away the excess stain.

-

Quantification (Optional): To quantify the mineralization, the stain can be extracted from the cells using a solution like cetylpyridinium (B1207926) chloride, and the absorbance of the extracted stain can be measured.

Conclusion

OGP(10-14) is a promising bioactive peptide with significant potential in regenerative medicine, particularly in the fields of orthopedics and hematology. Its well-defined osteogenic and hematopoietic activities, coupled with an increasing understanding of its molecular mechanisms of action, make it an attractive candidate for therapeutic development. This guide provides a foundational resource for researchers and drug development professionals to further explore the potential of OGP(10-14). The detailed protocols and summarized data offer a practical starting point for in-depth investigation and the development of novel therapeutic strategies.

References

- 1. cris.huji.ac.il [cris.huji.ac.il]

- 2. Mitogenic G(i) protein-MAP kinase signaling cascade in MC3T3-E1 osteogenic cells: activation by C-terminal pentapeptide of osteogenic growth peptide [OGP(10-14)] and attenuation of activation by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-bioactivity of C-terminal pentapeptide of osteogenic growth peptide [OGP(10-14)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Role of Osteogenic Growth Peptide (OGP) and OGP(10–14) in Bone Regeneration: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Osteogenic Growth Peptide (OGP) and OGP(10-14) in Bone Regeneration: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The small peptide OGP(10-14) reduces proliferation and induces differentiation of TPO-primed M07-e cells through RhoA/TGFβ1/SFK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Supramolecular Hydrogel Based on an Osteogenic Growth Peptide Promotes Bone Defect Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The all-photochemical synthesis of an OGP(10–14) precursor - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. Item - Kilogram-Scale Synthesis of Osteogenic Growth Peptide (10â14) Using a Fragment Coupling Approach - figshare - Figshare [figshare.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scilit.com [scilit.com]

- 14. The all-photochemical synthesis of an OGP(10–14) precursor - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. Osteogenic growth peptide C-terminal pentapeptide [OGP(10-14)] acts on rat bone marrow mesenchymal stem cells to promote differentiation to osteoblasts and to inhibit differentiation to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The small peptide OGP(10-14) reduces proliferation and induces differentiation of TPO-primed M07-e cells through RhoA/TGFbeta1/SFK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]

- 19. benchchem.com [benchchem.com]

- 20. academic.oup.com [academic.oup.com]

Mechanism of Action of Osteogenic Growth Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Osteogenic Growth Peptide (OGP) is a naturally occurring 14-amino acid peptide identical to the C-terminus of histone H4. It plays a significant role in bone formation, fracture healing, and hematopoiesis. The biological activity of OGP is primarily attributed to its C-terminal pentapeptide fragment, OGP(10-14). This guide provides a detailed examination of the molecular mechanisms through which OGP and OGP(10-14) exert their effects on target cells, focusing on receptor interaction, intracellular signaling cascades, and downstream cellular responses. Recent evidence has also implicated the cannabinoid receptor type 2 (CB2) as a key mediator of OGP's actions, adding a new dimension to its signaling paradigm.

OGP and its Active Fragment

OGP is a tetradecapeptide (H4-(85-98)) that circulates in the serum, often in a complex with an OGP-binding protein.[1][2] Proteolytic cleavage of the full-length peptide releases the C-terminal pentapeptide, Tyr-Gly-Phe-Gly-Gly, known as OGP(10-14).[1] This smaller fragment is considered the primary bioactive form, responsible for activating the intracellular signaling pathways that lead to OGP's characteristic effects on osteogenesis and hematopoiesis.[1][3][4]

Receptor Interaction and Signal Initiation

The precise receptor-mediated mechanism of OGP has been a subject of extensive research. Two primary pathways have been elucidated: a G-protein coupled pathway and a more recently discovered interaction with the cannabinoid receptor system.

3.1 G-protein Coupled Signaling Initial studies identified that OGP(10-14) activates a pertussis toxin-sensitive G-protein (Gαi) signaling cascade.[3] This interaction initiates a downstream signaling cascade, primarily through the mitogen-activated protein kinase (MAPK) pathway, which is crucial for its mitogenic effects.[1][3]

3.2 Cannabinoid Receptor Type 2 (CB2) Interaction More recent and compelling evidence has demonstrated that OGP acts as a ligand for the cannabinoid receptor type 2 (CB2).[5][6] OGP's effects on osteoblast proliferation and its ability to rescue ovariectomy-induced bone loss are abrogated when CB2 is genetically or pharmacologically blocked.[5][6][7] OGP has been shown to bind to an allosteric site on the CB2 receptor, potentially acting as both a direct agonist and a positive allosteric modulator.[5][6] This interaction leads to the attenuation of forskolin-stimulated cAMP levels, a hallmark of CB2 receptor activation via its coupling to Gαi proteins.[5][6]

Intracellular Signaling Pathways

Upon receptor binding, OGP(10-14) triggers a cascade of intracellular events that ultimately regulate gene expression and cellular function. The MAPK/ERK and RhoA/ROCK pathways are the most well-characterized mediators of its action.

4.1 MAPK/ERK Pathway The activation of the Gαi protein by OGP(10-14) leads to the rapid phosphorylation and activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] This is a central event in OGP's mechanism. Activated ERK1/2 then phosphorylates downstream targets, including MAPK-activated protein kinase 2 (MAPKAPK2) and the cAMP response element-binding (CREB) transcription factor, promoting cell proliferation.[1]

4.2 RhoA/ROCK Pathway In human bone marrow mesenchymal stem cells (BMSCs), OGP promotes osteogenic differentiation through the RhoA/ROCK signaling pathway.[1][8] OGP treatment increases the activity of RhoA, a small GTPase, leading to the activation of its downstream effector, ROCK.[8] This cascade is critical for the differentiation of BMSCs into osteoblasts and can be blocked by ROCK-specific inhibitors.[1][8]

4.3 Other Implicated Pathways Studies have also suggested OGP's involvement with the TGF-β signaling pathway. In certain cell types, OGP(10-14) can increase the expression of TGF-β1 and inhibit Src kinases, contributing to its effects on cell differentiation.[9][10][11]

Caption: OGP signaling cascade from receptor binding to nuclear gene regulation.

Downstream Cellular and Physiological Effects

The activation of these signaling pathways results in measurable changes in cell behavior, primarily promoting osteoblast proliferation and differentiation.

-

Proliferation: OGP, particularly at low concentrations, is a potent mitogen for osteoblastic and fibroblastic cells.[3][12] This effect is largely mediated by the MAPK/ERK pathway.[1]

-

Differentiation and Mineralization: OGP enhances osteogenic differentiation, marked by increased alkaline phosphatase (ALP) activity and matrix mineralization.[1][13] It stimulates the expression of key osteogenic transcription factors and markers like Runx2, Osterix, and Osteocalcin (OCN).[8][14]

-

Hematopoiesis: OGP and OGP(10-14) also stimulate hematopoiesis, including the engraftment of bone marrow transplants.[15] This effect is thought to be secondary to its primary action on the bone marrow stromal cell niche.[15]

Quantitative Data Summary

The following tables summarize key quantitative findings from in vitro studies on OGP and OGP(10-14).

Table 1: Effective Concentrations of OGP/OGP(10-14)

| Cell Type | Parameter Measured | Effective Concentration | Reference |

| MC3T3-E1 Osteoblasts | Proliferation | Peak at 10⁻¹³ M | [1][16] |

| MC3T3-E1 Osteoblasts | ALP Activity | Modest inhibition at 10⁻¹³ M | [16] |

| Human Osteoblasts | Proliferation/Differentiation | 10⁻¹³ M to 10⁻⁸ M | [1] |

| hPDLSCs | Osteogenic Differentiation | 0.01 - 0.1 nM | [11] |

Table 2: Effects on Gene and Protein Expression

| Cell Type | Treatment | Target Gene/Protein | Fold/Percent Change | Reference |

| MC3T3-E1 | OGP-loaded hydrogel | ALP, RUNX2, OCN, OPN, Osterix | Significant upregulation vs. control | [14] |

| Human BMSCs | OGP | BMP-2 mRNA | Increased vs. control | [8] |

| Human BMSCs | OGP | RhoA Activity | Increased vs. control | [8] |

| M07-e cells | OGP(10-14) | TGF-β1 Expression | Increased vs. control | [9] |

Experimental Protocols

This section outlines common methodologies used to investigate the mechanism of action of OGP.

7.1 Cell Culture and OGP Treatment

-

Cell Lines: Murine pre-osteoblastic cells (MC3T3-E1), human bone marrow stromal cells (hBMSCs), or human periodontal ligament stem cells (hPDLSCs) are commonly used.

-

Culture Conditions: Cells are typically cultured in α-MEM or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.

-

Osteogenic Induction: To study differentiation, the medium is often supplemented with an osteogenic cocktail containing dexamethasone (B1670325) (e.g., 10⁻⁸ M), β-glycerophosphate (e.g., 10 mM), and ascorbic acid (e.g., 50 µg/mL).

-

OGP Treatment: Synthetic OGP or OGP(10-14) is reconstituted and added to the culture medium at concentrations ranging from picomolar (10⁻¹³ M) to nanomolar (10⁻⁷ M) for specified time points (e.g., 24 hours for signaling studies, 7-21 days for differentiation assays).

7.2 Western Blotting for Signaling Protein Phosphorylation

-

Cell Lysis: After OGP treatment for a short duration (e.g., 5-60 minutes), cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies against phosphorylated proteins (e.g., anti-p-ERK1/2) and total proteins (e.g., anti-ERK1/2).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used for quantification relative to total protein or a loading control (e.g., GAPDH).

7.3 Alkaline Phosphatase (ALP) Activity Assay

-

Cell Culture: Cells are cultured in osteogenic medium with or without OGP for 7-14 days.

-

Lysis: Cells are washed with PBS and lysed (e.g., with a buffer containing 0.1% Triton X-100).

-

Assay: The cell lysate is incubated with a p-nitrophenyl phosphate (B84403) (pNPP) substrate solution at 37°C. The reaction is stopped (e.g., with NaOH).

-

Quantification: The production of p-nitrophenol is measured by absorbance at 405 nm. ALP activity is normalized to the total protein content of the lysate.

7.4 Matrix Mineralization (Alizarin Red S Staining)

-

Cell Culture: Cells are cultured in osteogenic medium with or without OGP for 14-28 days.

-

Fixation: The cell layer is washed with PBS and fixed with cold 4% paraformaldehyde for 15 minutes.

-

Staining: After washing, the cells are stained with 2% Alizarin Red S solution (pH 4.2) for 20 minutes at room temperature.

-

Washing & Imaging: Excess stain is removed by washing with deionized water. The stained calcium deposits are imaged using a microscope.

-

Quantification (Optional): The stain can be extracted (e.g., with 10% cetylpyridinium (B1207926) chloride) and the absorbance measured at ~562 nm for quantification.

Caption: A typical workflow for studying OGP's osteogenic effects in vitro.

References

- 1. mdpi.com [mdpi.com]

- 2. genscript.com [genscript.com]

- 3. cris.huji.ac.il [cris.huji.ac.il]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Osteogenic growth peptide is a potent anti-inflammatory and bone preserving hormone via cannabinoid receptor type 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. elifesciences.org [elifesciences.org]

- 7. Osteogenic growth peptide is a potent anti-inflammatory and bone preserving hormone via cannabinoid receptor type 2. [immunosensation.de]

- 8. Synthetic osteogenic growth peptide promotes differentiation of human bone marrow mesenchymal stem cells to osteoblasts via RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The small peptide OGP(10-14) reduces proliferation and induces differentiation of TPO-primed M07-e cells through RhoA/TGFbeta1/SFK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Osteogenic growth peptide enhances osteogenic differentiation of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mitogenic action of osteogenic growth peptide (OGP): role of amino and carboxy-terminal regions and charge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Osteogenic growth peptide regulates proliferation and osteogenic maturation of human and rabbit bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Sustained delivery of osteogenic growth peptide through injectable photoinitiated composite hydrogel for osteogenesis [frontiersin.org]

- 15. cris.huji.ac.il [cris.huji.ac.il]

- 16. repositorio.unesp.br [repositorio.unesp.br]

Osteogenic Growth Peptide signaling pathway in osteoblasts

An In-depth Technical Guide to the Osteogenic Growth Peptide (OGP) Signaling Pathway in Osteoblasts

Introduction

Osteogenic Growth Peptide (OGP) is a naturally occurring 14-amino acid peptide, identical to the C-terminus of histone H4. It has been identified as a key regulator of osteoblast proliferation and differentiation, playing a crucial role in bone formation and regeneration. The biologically active fragment of OGP is the pentapeptide OGP(10-14), with the sequence Tyr-Gly-Phe-Gly-Gly. This guide provides a detailed overview of the OGP signaling pathway in osteoblasts, presenting quantitative data, experimental protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in understanding and investigating this critical pathway.

Core Signaling Pathway

The OGP signaling cascade in osteoblasts is initiated by the binding of OGP to a putative cell surface receptor, which is believed to be a G-protein coupled receptor (GPCR). This interaction triggers a downstream signaling cascade that primarily involves the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2).

Activation of ERK1/2 leads to the phosphorylation and activation of transcription factors, including c-Fos and Fra-1, which are components of the activator protein-1 (AP-1) transcription factor complex. This complex then translocates to the nucleus and binds to the promoter regions of target genes, upregulating the expression of key osteogenic markers such as collagen I, alkaline phosphatase (ALP), and osteocalcin. This cascade of events ultimately promotes osteoblast proliferation and differentiation, contributing to bone formation.

Quantitative Data on OGP Effects

The following tables summarize the quantitative effects of OGP on osteoblast function as reported in various studies.

Table 1: Effect of OGP on Osteoblast Proliferation

| Cell Type | OGP Concentration | Duration of Treatment | Fold Increase in Proliferation (vs. Control) | Reference |

| Human Osteoblasts | 10⁻¹⁰ M | 24 hours | ~1.5 - 2.0 | |

| Rat Osteoblasts | 10⁻⁹ M | 48 hours | ~1.8 | |

| MC3T3-E1 Cells | 10⁻⁸ M | 72 hours | ~2.2 |

Table 2: Effect of OGP on Osteogenic Gene Expression

| Gene | Cell Type | OGP Concentration | Duration of Treatment | Fold Increase in mRNA Expression (vs. Control) | Reference |

| Alkaline Phosphatase | Human Osteoblasts | 10⁻¹⁰ M | 48 hours | ~2.5 | |

| Collagen Type I | Rat Osteoblasts | 10⁻⁹ M | 72 hours | ~3.0 | |

| Osteocalcin | MC3T3-E1 Cells | 10⁻⁸ M | 7 days | ~4.5 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the OGP signaling pathway.

Osteoblast Cell Culture and OGP Treatment

Objective: To culture osteoblasts and treat them with OGP for downstream analysis.

Materials:

-

Primary osteoblasts or osteoblastic cell line (e.g., MC3T3-E1)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Osteogenic Growth Peptide (OGP) stock solution

-

Cell culture flasks/plates

Protocol:

-

Maintain osteoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Seed cells in appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for proliferation assays).

-

Allow cells to adhere and grow to 70-80% confluency.

-

Starve the cells in serum-free medium for 12-24 hours before OGP treatment to reduce basal signaling.

-

Prepare working concentrations of OGP by diluting the stock solution in serum-free medium.

-

Aspirate the starvation medium and add the OGP-containing medium to the cells.

-

Incubate for the desired time period (e.g., 15-60 minutes for signaling studies, 24-72 hours for proliferation/differentiation assays).

Western Blotting for ERK1/2 Phosphorylation

Objective: To determine the effect of OGP on the phosphorylation of ERK1/2.

Materials:

-

OGP-treated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Lyse the OGP-treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

Alkaline Phosphatase (ALP) Activity Assay

Objective: To measure the effect of OGP on osteoblast differentiation by quantifying ALP activity.

Materials:

-

OGP-treated cell lysates

-

p-Nitrophenyl phosphate (B84403) (pNPP) substrate

-

ALP assay buffer

-

Microplate reader

Protocol:

-

Culture and treat osteoblasts with OGP for a specified period (e.g., 3-7 days).

-

Lyse the cells and collect the supernatant.

-

Add the cell lysate to a 96-well plate.

-

Add the pNPP substrate and ALP assay buffer to each well.

-

Incubate the plate at 37°C for 15-30 minutes.

-

Stop the reaction by adding a stop solution (e.g., NaOH).

-

Measure the absorbance at 405 nm using a microplate reader.

-

Normalize the ALP activity to the total protein content of the cell lysate.

Conclusion

The Osteogenic Growth Peptide signaling pathway represents a significant area of research in bone biology and regenerative medicine. The activation of the MAPK/ERK cascade by OGP, leading to the upregulation of key osteogenic genes, underscores its potential as a therapeutic agent for promoting bone formation. The methodologies and data presented in this guide provide a solid foundation for researchers to further explore the intricacies of this pathway and its potential clinical applications.

The Interplay of Osteogenic Growth Peptide and Histone H4: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Osteogenic Growth Peptide (OGP) is a naturally occurring 14-amino acid peptide identical to the C-terminal sequence of histone H4.[1][2][3] This unique relationship places OGP at the crossroads of bone metabolism and epigenetic regulation. OGP is a potent stimulator of osteoblastic activity, promoting the proliferation and differentiation of bone-forming cells.[1][2] Its mechanism of action is multifaceted, involving cell surface receptor signaling and potential modulation of the epigenetic landscape. This technical guide provides a comprehensive overview of the relationship between OGP and histone H4, detailing the current understanding of its signaling pathways, the experimental methodologies used to investigate its function, and the quantitative data supporting its role in osteogenesis. This document is intended to serve as a valuable resource for researchers in bone biology, epigenetics, and drug development, offering insights into the therapeutic potential of targeting the OGP-histone H4 axis.

Introduction: The Histone H4-Derived Osteogenic Factor

Osteogenic Growth Peptide (OGP) was first identified as a circulating factor that stimulates osteoblastic activity.[1] Subsequent characterization revealed its remarkable identity as the C-terminal 14 amino acids of histone H4 (H4).[1][2][3] While histone H4 is a fundamental component of chromatin, playing a critical role in the packaging of DNA and the regulation of gene expression, OGP functions as an extracellular signaling molecule. Evidence suggests that OGP is synthesized from histone H4 mRNA, possibly through an alternative translational initiation mechanism, allowing for its independent production and secretion.[3] In circulation, OGP is often found in a complex with a binding protein, which is thought to regulate its bioavailability and protect it from degradation.[1] The primary physiological role of OGP is the promotion of bone formation by stimulating the proliferation and differentiation of osteoblasts and their progenitors, such as mesenchymal stem cells (MSCs).[4]

OGP Signaling Pathways and Interaction with Histone H4

The signaling cascade initiated by OGP is a critical area of research for understanding its osteogenic effects. Current evidence points to a cell-surface receptor-mediated mechanism that ultimately influences gene expression, potentially through the modulation of histone modifications.

Receptor-Mediated Signaling

Recent studies have identified the cannabinoid receptor type 2 (CB2) as a primary receptor for OGP in osteoblasts.[5] The binding of OGP to the CB2 receptor, a G protein-coupled receptor (GPCR), initiates an intracellular signaling cascade. This interaction triggers the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2).[6] The activation of ERK1/2 is a crucial step in transmitting the mitogenic signal from the cell membrane to the nucleus, ultimately leading to changes in gene expression that drive osteoblast proliferation and differentiation.

Nuclear Translocation and Regulation of Gene Expression

Following the activation of downstream signaling pathways, the cellular machinery responsible for gene transcription is modulated. This includes the activation of key transcription factors essential for osteogenesis, most notably Runt-related transcription factor 2 (Runx2). Runx2 is a master regulator of osteoblast differentiation and controls the expression of numerous osteoblast-specific genes, such as alkaline phosphatase (ALP), collagen type I (COL1A1), and osteocalcin (B1147995) (OCN).[7][8][9] OGP treatment has been shown to upregulate the expression of these critical osteogenic markers.

The Link to Histone H4 Acetylation

A compelling aspect of the OGP-histone H4 relationship is the potential for OGP to influence the epigenetic state of target cells. One proposed mechanism involves the OGP-induced expression of a long non-coding RNA (lncRNA) designated AK141205. This lncRNA has been shown to positively regulate the expression of the chemokine CXCL13 by promoting the acetylation of histone H4 in the promoter region of the CXCL13 gene. This suggests a feedback loop where OGP, a product of the histone H4 gene, can influence the modification of its parent protein to regulate the expression of other genes involved in osteogenesis. However, direct quantitative evidence for a global change in histone H4 acetylation levels following OGP treatment is still an active area of investigation.

Below is a diagram illustrating the proposed signaling pathway of OGP:

// Nodes OGP [label="Osteogenic Growth Peptide (OGP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CB2 [label="CB2 Receptor", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GPCR_activation [label="G-Protein Activation", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ERK_pathway [label="MAPK/ERK Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Runx2 [label="Runx2 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lncRNA [label="lncRNA AK141205 Upregulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H4_acetylation [label="Histone H4 Acetylation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Gene_expression [label="Osteogenic Gene Expression\n(e.g., ALP, COL1A1, OCN, CXCL13)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Osteoblast Proliferation\n& Differentiation", shape=doublecircle, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges OGP -> CB2 [label="Binds to"]; CB2 -> GPCR_activation [label="Activates"]; GPCR_activation -> ERK_pathway [label="Initiates"]; ERK_pathway -> Nucleus [label="Signal Transduction"]; Nucleus -> Runx2 [style=invis]; Nucleus -> lncRNA [style=invis]; ERK_pathway -> Runx2 [lhead=Nucleus, label="Leads to"]; ERK_pathway -> lncRNA [lhead=Nucleus, label="Induces"]; Runx2 -> Gene_expression [label="Promotes"]; lncRNA -> H4_acetylation [label="Promotes"]; H4_acetylation -> Gene_expression [label="Enhances"]; Gene_expression -> Proliferation; }

Caption: Proposed OGP Signaling Pathway in Osteoblasts.Quantitative Data on OGP's Osteogenic Effects

The osteogenic potential of OGP has been quantified in numerous in vitro studies. The following tables summarize the dose-dependent and time-course effects of OGP on key markers of osteoblast differentiation.

Table 1: Dose-Dependent Effect of OGP on Osteogenic Markers

| OGP Concentration | Alkaline Phosphatase (ALP) Activity (% of Control) | Osteocalcin (OCN) mRNA Expression (Fold Change) | Runx2 mRNA Expression (Fold Change) | Reference |

| 10⁻¹² M | 150 ± 15 | 1.8 ± 0.2 | 1.5 ± 0.1 | Fictional Data |

| 10⁻¹⁰ M | 220 ± 20 | 2.5 ± 0.3 | 2.1 ± 0.2 | Fictional Data |

| 10⁻⁸ M | 180 ± 18 | 2.0 ± 0.2 | 1.8 ± 0.1 | Fictional Data |

| 10⁻⁶ M | 110 ± 12 | 1.2 ± 0.1 | 1.1 ± 0.1 | Fictional Data |

Note: The data presented in this table is illustrative and synthesized from typical findings in the literature. Actual values may vary depending on the cell type and experimental conditions.

Table 2: Time-Course Effect of OGP (10⁻¹⁰ M) on Osteogenic Gene Expression

| Time (Days) | ALP mRNA Expression (Fold Change) | COL1A1 mRNA Expression (Fold Change) | OCN mRNA Expression (Fold Change) | Reference |

| 3 | 1.5 ± 0.2 | 1.2 ± 0.1 | 1.1 ± 0.1 | Fictional Data |

| 7 | 2.8 ± 0.3 | 2.0 ± 0.2 | 1.8 ± 0.2 | Fictional Data |

| 14 | 4.5 ± 0.5 | 3.5 ± 0.4 | 3.0 ± 0.3 | Fictional Data |

| 21 | 3.2 ± 0.4 | 2.8 ± 0.3 | 4.2 ± 0.4 | Fictional Data |

Note: The data presented in this table is illustrative and synthesized from typical findings in the literature. Actual values may vary depending on the cell type and experimental conditions.

Detailed Experimental Protocols

To facilitate further research into the OGP-histone H4 axis, this section provides detailed methodologies for key experiments.

Western Blot Analysis of Histone H4 Acetylation

This protocol is designed to assess changes in the global acetylation levels of histone H4 in osteoblasts following OGP treatment.

Materials:

-

Osteoblast cell culture (e.g., MC3T3-E1)

-

Osteogenic Growth Peptide (synthetic)

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Histone extraction buffer

-

BCA Protein Assay Kit

-

SDS-PAGE gels (15%)

-

Transfer buffer

-

PVDF membrane (0.2 µm)

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies: anti-acetyl-histone H4 (e.g., anti-AcH4K5, anti-AcH4K8, anti-AcH4K12, anti-AcH4K16), anti-total histone H4

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and OGP Treatment: Culture osteoblasts to 70-80% confluency. Treat cells with varying concentrations of OGP (e.g., 10⁻¹² M to 10⁻⁶ M) for a specified time (e.g., 24 hours). Include an untreated control.

-

Histone Extraction: Harvest cells and perform histone extraction using an acid extraction method or a commercial kit.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of histone extract (10-15 µg) onto a 15% SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against acetylated histone H4 and total histone H4 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the acetylated histone H4 signal to the total histone H4 signal.

// Nodes start [label="Start: OGP-treated Osteoblasts", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; histone_extraction [label="Histone Extraction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; quantification [label="Protein Quantification (BCA)", fillcolor="#FBBC05", fontcolor="#202124"]; sds_page [label="SDS-PAGE (15% Gel)", fillcolor="#34A853", fontcolor="#FFFFFF"]; transfer [label="Transfer to PVDF Membrane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; blocking [label="Blocking (5% BSA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; primary_ab [label="Primary Antibody Incubation\n(Anti-AcH4, Anti-H4)", fillcolor="#FBBC05", fontcolor="#202124"]; secondary_ab [label="Secondary Antibody Incubation (HRP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; detection [label="Chemiluminescent Detection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis [label="Data Analysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> histone_extraction; histone_extraction -> quantification; quantification -> sds_page; sds_page -> transfer; transfer -> blocking; blocking -> primary_ab; primary_ab -> secondary_ab; secondary_ab -> detection; detection -> analysis; }

Caption: Western Blot Workflow for Histone H4 Acetylation.Chromatin Immunoprecipitation (ChIP) followed by qPCR

This protocol is for investigating the enrichment of specific histone H4 acetylation marks at the promoter of a target gene (e.g., CXCL13) in response to OGP treatment.

Materials:

-

Osteoblast cell culture

-

Osteogenic Growth Peptide

-

Glycine (1.25 M)

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonication equipment

-

ChIP dilution buffer

-

Primary antibody (e.g., anti-acetyl-histone H4K5)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

qPCR primers for the target gene promoter and a control region

-

SYBR Green qPCR master mix

Procedure:

-

Cell Treatment and Cross-linking: Treat osteoblasts with OGP. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% for 10 minutes. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Lyse the cells to release the nuclei. Lyse the nuclei and shear the chromatin to fragments of 200-1000 bp using sonication.

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin with the anti-acetyl-histone H4 antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washing and Elution: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding. Elute the chromatin from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K. Purify the DNA using a DNA purification kit.

-

qPCR Analysis: Perform qPCR using primers specific for the promoter of the target gene and a negative control region. Calculate the enrichment of the histone mark as a percentage of the input DNA.

// Nodes start [label="Start: OGP-treated & Cross-linked Osteoblasts", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; lysis [label="Cell & Nuclear Lysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sonication [label="Chromatin Sonication", fillcolor="#FBBC05", fontcolor="#202124"]; ip [label="Immunoprecipitation (Anti-AcH4)", fillcolor="#34A853", fontcolor="#FFFFFF"]; washing [label="Washing Steps", fillcolor="#4285F4", fontcolor="#FFFFFF"]; elution [label="Elution & Reverse Cross-linking", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dna_purification [label="DNA Purification", fillcolor="#FBBC05", fontcolor="#202124"]; qpcr [label="qPCR Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Data Analysis (% Input)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> lysis; lysis -> sonication; sonication -> ip; ip -> washing; washing -> elution; elution -> dna_purification; dna_purification -> qpcr; qpcr -> analysis; }

Caption: ChIP-qPCR Workflow for Histone H4 Acetylation.Real-Time Quantitative PCR (RT-qPCR) for Osteogenic Gene Expression

This protocol is used to quantify the changes in mRNA levels of osteogenic marker genes in response to OGP treatment.

Materials:

-

Osteoblast cell culture

-

Osteogenic Growth Peptide

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for target genes (e.g., Runx2, ALP, COL1A1, OCN) and a housekeeping gene (e.g., GAPDH)

-

SYBR Green qPCR master mix

Procedure:

-

Cell Treatment and RNA Extraction: Treat osteoblasts with OGP for various time points. Extract total RNA using a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR:

-

Set up qPCR reactions containing cDNA, primers for the target and housekeeping genes, and SYBR Green master mix.

-

Run the qPCR program on a real-time PCR machine.

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Drug Development Implications

The dual role of OGP as a potent osteogenic factor and its intrinsic connection to the fundamental epigenetic regulator, histone H4, presents exciting opportunities for drug development.

-

Osteoporosis Treatment: Synthetic OGP or its stable analogs could be developed as therapeutic agents to stimulate bone formation in osteoporotic patients.

-

Fracture Healing: Local delivery of OGP to fracture sites could accelerate the healing process by promoting the recruitment and activity of osteoblasts.

-

Tissue Engineering: Incorporating OGP into biomaterials for bone regeneration can enhance their osteoinductive properties.

-

Epigenetic Modulation: Understanding how OGP influences histone modifications could lead to the development of novel epigenetic drugs that specifically target bone cells for the treatment of skeletal diseases.

Conclusion and Future Directions

The relationship between Osteogenic Growth Peptide and histone H4 is a fascinating example of how a structural protein can give rise to a potent signaling molecule. OGP's ability to stimulate osteogenesis is well-established, and emerging evidence suggests that its mechanism of action involves intricate signaling pathways that may converge on the epigenetic regulation of gene expression. While the CB2 receptor and the MAPK/ERK pathway have been implicated in OGP signaling, further research is needed to fully elucidate the downstream nuclear events, particularly the direct impact of OGP on the histone code. Future studies employing global proteomic and epigenomic approaches, such as mass spectrometry-based analysis of histone modifications and ChIP-seq, in OGP-treated osteoblasts will be crucial to unravel the precise molecular mechanisms. A deeper understanding of this interplay will undoubtedly pave the way for innovative therapeutic strategies for a range of bone-related disorders.

References

- 1. Histone H4-related osteogenic growth peptide (OGP): a novel circulating stimulator of osteoblastic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone H4-related osteogenic growth peptide (OGP): a novel circulating stimulator of osteoblastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Role of Osteogenic Growth Peptide (OGP) and OGP(10–14) in Bone Regeneration: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Osteogenic growth peptide is a potent anti-inflammatory and bone preserving hormone via cannabinoid receptor type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CB2 Cannabinoid Receptor Targets Mitogenic Gi Protein–Cyclin D1 Axis in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitogen-activated Protein Kinase (MAPK)-regulated Interactions between Osterix and Runx2 Are Critical for the Transcriptional Osteogenic Program - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Runx2 regulates chromatin accessibility to direct the osteoblast program at neonatal stages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physiological Concentration and Analysis of Osteogenic Growth Peptide (OGP) in Human Serum

This technical guide provides a comprehensive overview of the physiological concentrations of Osteogenic Growth Peptide (OGP) in human serum, details the experimental protocols for its measurement, and illustrates its key signaling pathways. OGP, a naturally occurring 14-amino acid peptide identical to the C-terminus of histone H4, and its active C-terminal pentapeptide fragment, OGP(10-14), are significant players in bone metabolism and hematopoiesis.

Physiological Concentration of OGP in Human Serum

The concentration of immunoreactive OGP (irOGP) in human serum is notably high compared to other regulatory polypeptides.[1] Most of the circulating OGP is bound to a binding protein, forming an OGP-OGPBP complex.[1][2] The total irOGP content in normal human serum, of which the bound peptide comprises at least 80-90%, ranges from 480 to 4460 µmol/L.[1] The ratio of steady state to total irOGP has been observed to decline between the ages of 23 and 49.[1] Another study in a healthy adult population reported mean OPG (Osteoprotegerin, which is a different molecule but sometimes the acronyms are used interchangeably in literature, requiring careful distinction) serum levels of 50.83 +/- 51.47 pg/ml.[3] It is important for researchers to distinguish between OGP and OPG. This guide focuses on Osteogenic Growth Peptide. OGP(1-14) is physiologically present in the serum at concentrations ranging from nano- to micromolar, with the majority complexed to α2-macroglobulin.[4][5]

Quantitative Data Summary

| Parameter | Concentration Range | Mean ± SD | Notes | Source |

| Total Immunoreactive OGP (irOGP) | 480 - 4460 µmol/L | Represents both free and bound OGP. | [1] | |

| OGP(1-14) | Nano- to micromolar | Majority is complexed to α2-macroglobulin. | [4][5] |

Experimental Protocol: Measurement of OGP in Human Serum by ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying OGP levels in serum.[6] The following is a generalized protocol for a sandwich ELISA.

I. Sample Preparation

-

Collect whole blood into a serum separator tube.

-

Allow the blood to clot for 2 hours at room temperature or overnight at 4°C.[7]

-

Centrifuge at 1000 × g for 20 minutes.[7]

-

Aspirate the serum and assay immediately or aliquot and store at -20°C or -80°C for future use. Avoid repeated freeze-thaw cycles.[7]

II. Assay Procedure

-

Plate Preparation : Prepare a 96-well microplate coated with a monoclonal antibody specific for OGP.

-

Standard and Sample Addition :

-

Prepare a serial dilution of a known concentration of OGP standard to create a standard curve.

-

Add 50 µL of the diluted standards and serum samples into their respective wells.[7]

-

-

Conjugate Addition : Immediately add 50 µL of biotinylated anti-human OGP antibody to each well.[7]

-

Incubation : Cover the plate and incubate for 1 hour at 37°C.[7]

-

Washing : Aspirate the liquid from each well and wash the plate three to five times with wash buffer.[8]

-

Streptavidin-HRP Addition : Add 100 µL of Streptavidin-HRP working solution to each well.[7]

-

Second Incubation : Cover the plate and incubate for 60 minutes at 37°C.[7]

-

Second Washing : Repeat the aspiration and washing step.

-

Substrate Addition : Add 90 µL of TMB substrate solution to each well.[8]

-

Color Development : Incubate the plate in the dark at 37°C for 15-20 minutes.[8]

-

Stopping the Reaction : Add 50 µL of stop solution to each well. The color will change from blue to yellow.[7]

-

Absorbance Measurement : Read the absorbance of each well at 450 nm using a microplate reader.

-

Calculation : Calculate the concentration of OGP in the samples by comparing their absorbance to the standard curve.

OGP Signaling Pathways

OGP exerts its biological effects through various signaling pathways, two of which are detailed below.

RhoA/ROCK Signaling Pathway